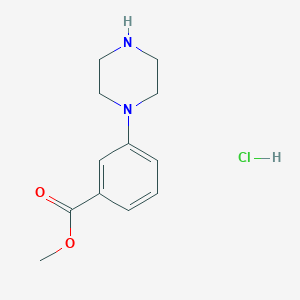

Methyl 3-(piperazin-1-yl)benzoate HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

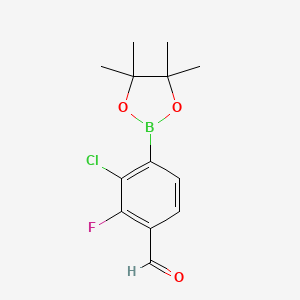

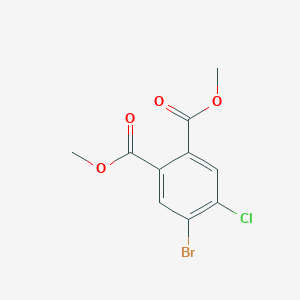

“Methyl 3-(piperazin-1-yl)benzoate HCl” is a chemical compound with the molecular formula C12H17ClN2O2 . It appears as a white to yellow solid .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H .Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 256.73 .Scientific Research Applications

DNA Interaction and Drug Design

- The synthetic dye Hoechst 33258, which is structurally related to Methyl 3-(piperazin-1-yl)benzoate HCl, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. It serves as a model for investigating DNA sequence recognition and binding, and its derivatives are used in chromosome analysis and as radioprotectors and topoisomerase inhibitors, suggesting a potential for rational drug design based on similar structures Issar & Kakkar, 2013.

Metabolic Pathway Insights

- Saracatinib, containing an N-methyl piperazine group similar to the core structure of this compound, shows the formation of reactive intermediates during metabolism. Understanding these pathways helps in elucidating the side effects and designing safer derivatives Attwa et al., 2018.

Piperazine Derivatives in Drug Development

- Piperazine, a core component of this compound, is widely used in drug design due to its versatility in medicinal chemistry. Piperazine derivatives have found applications in CNS agents, anticancer, cardio-protective agents, and other therapeutic areas. This showcases the potential of this compound analogues in diverse pharmacological applications Rathi et al., 2016.

Therapeutic Applications and SAR

- Arylpiperazine derivatives, related to this compound, have been applied clinically, mainly for depression, psychosis, or anxiety treatments. Understanding the metabolism of these compounds, including N-dealkylation to 1-aryl-piperazines, provides insights into their therapeutic effects and side effects, guiding the development of safer and more effective drugs Caccia, 2007.

Chemical Synthesis and Pharmaceutical Applications

- Methyl-2-formyl benzoate, a compound structurally related to this compound, is highlighted for its bioactive precursor role in organic synthesis, showcasing the importance of such compounds in developing new bioactive molecules with antifungal, antihypertensive, anticancer, and other activities Farooq & Ngaini, 2019.

Biochemical Analysis

Biochemical Properties

Methyl 3-(piperazin-1-yl)benzoate hydrochloride plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as sirtuin 2 (SIRT2), which is involved in the regulation of cellular processes like aging and metabolism . The compound’s interaction with SIRT2 suggests that it may influence the deacetylation of histones and other proteins, thereby affecting gene expression and cellular function.

Cellular Effects

Methyl 3-(piperazin-1-yl)benzoate hydrochloride has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of SIRT2 can lead to changes in the acetylation status of histones, which in turn affects the transcription of genes involved in cell cycle regulation, apoptosis, and stress responses . Additionally, the compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(piperazin-1-yl)benzoate hydrochloride involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of SIRT2, inhibiting its deacetylase activity . This inhibition results in the accumulation of acetylated proteins, which can alter their function and stability. Furthermore, the compound’s effects on gene expression are mediated through its impact on histone acetylation, leading to changes in chromatin structure and transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-(piperazin-1-yl)benzoate hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained changes in cellular processes, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of Methyl 3-(piperazin-1-yl)benzoate hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and protection against stress . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage is required to achieve a significant impact on cellular function.

Metabolic Pathways

Methyl 3-(piperazin-1-yl)benzoate hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of SIRT2 affects the acetylation status of metabolic enzymes, thereby influencing their activity and the overall metabolic state of the cell . Additionally, the compound may interact with other metabolic pathways, leading to changes in the levels of key metabolites and energy production.

Transport and Distribution

The transport and distribution of Methyl 3-(piperazin-1-yl)benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation in certain cellular compartments can affect its activity and function . For example, its interaction with membrane transporters may facilitate its uptake into cells, while binding to intracellular proteins can influence its distribution and retention within specific organelles.

Subcellular Localization

Methyl 3-(piperazin-1-yl)benzoate hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, for instance, allows it to interact with chromatin and influence gene expression. Additionally, the compound’s presence in other organelles, such as mitochondria, can impact cellular metabolism and energy production.

properties

IUPAC Name |

methyl 3-piperazin-1-ylbenzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c1-16-12(15)10-3-2-4-11(9-10)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXMFVTHPXTXYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![O2-t-butyl O1-methyl 2-azabicyclo[4.1.0]heptane-1,2-dicarboxylate](/img/structure/B6301548.png)